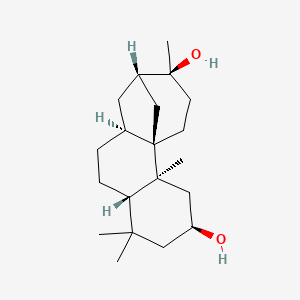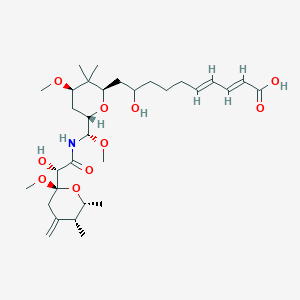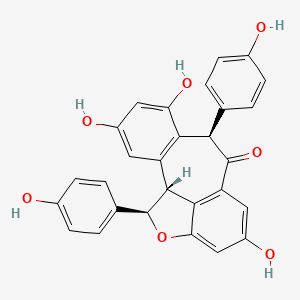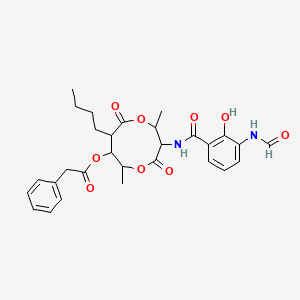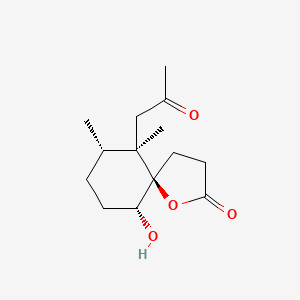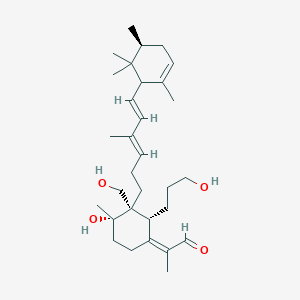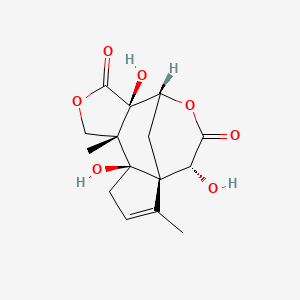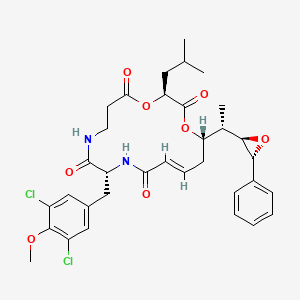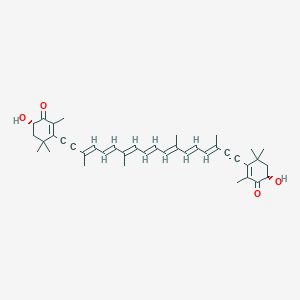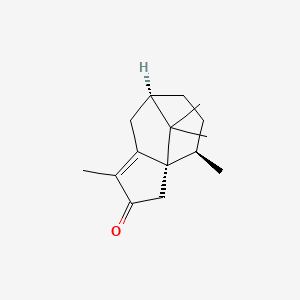
2,8-Dichloro-3-dibenzofuranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-2,8-dichlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by chloro groups at positions 2 and 8 and a hydroxy group at position 3. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.
Wissenschaftliche Forschungsanwendungen
Mechanisms of PCDD/Fs Formation and Destruction
One significant area of research involves the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). These compounds, similar in structure to "2,8-Dichloro-3-dibenzofuranol", are known for their toxicity and environmental persistence. A review by Altarawneh et al. (2009) delves into the mechanisms governing these processes, highlighting the complexity of the pathways involved, including both homogeneous and heterogeneous routes. The chlorination patterns of precursors play a crucial role in the final congener profiles of PCDD/F emissions, suggesting a need for further theoretical and experimental investigations (Altarawneh et al., 2009).
Environmental and Health Effects of Halogenated Compounds
Research on the environmental and health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), as reviewed by Birnbaum, Staskal, and Diliberto (2003), provides insight into the toxicity profiles of halogenated compounds, which are structurally similar to "2,8-Dichloro-3-dibenzofuranol". These compounds, like their chlorinated counterparts, pose significant environmental and health risks, emphasizing the importance of understanding exposure and toxicological effects (Birnbaum, Staskal, & Diliberto, 2003).
Aquatic Environmental Impact and Parabens
The occurrence, fate, and behavior of parabens in aquatic environments, as reviewed by Haman et al. (2015), while not directly related to "2,8-Dichloro-3-dibenzofuranol", share the context of environmental persistence and potential for endocrine disruption. This review sheds light on the challenges of managing compounds with phenolic structures in water bodies, relevant to understanding the environmental behavior of a wide range of synthetic organic compounds (Haman et al., 2015).
Minimization of Dioxin Emissions in Waste Incineration
Efforts to minimize dioxins, including PCDDs and PCDFs, in municipal solid waste (MSW) incineration are crucial for reducing environmental contamination. A review by Mckay (2002) explores methods to reduce dioxin formation, emphasizing the role of combustion conditions and the importance of advanced MSW combustion systems in minimizing emissions. This research is relevant for understanding strategies to manage and reduce the environmental impact of halogenated compounds (Mckay, 2002).
Eigenschaften
CAS-Nummer |
112699-86-2 |
|---|---|
Produktname |
2,8-Dichloro-3-dibenzofuranol |
Molekularformel |
C12H6Cl2O2 |
Molekulargewicht |
253.08 g/mol |
IUPAC-Name |
2,8-dichlorodibenzofuran-3-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5,15H |
InChI-Schlüssel |
JJGRAQAFEHZQKC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)O)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)O)Cl |
Andere CAS-Nummern |
112699-86-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







